molecular formula C9H6N4OS B2558334 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 318949-48-3

6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2558334
CAS No.: 318949-48-3
M. Wt: 218.23
InChI Key: HUSCQISJJLFKNR-UHFFFAOYSA-N
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Description

The compound 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a novel chemical entity designed for preclinical research, featuring a hybrid architecture that combines a thiazolopyrimidinone core with a 1H-pyrazole moiety. This structure integrates two privileged scaffolds known for their significant relevance in medicinal chemistry and drug discovery. The thiazolo[3,2-a]pyrimidinone scaffold has been identified as a promising framework in the development of enzyme inhibitors. Specifically, derivatives of this scaffold have demonstrated potent inhibitory activity against 11β-hydroxysteroid dehydrogenase (11β-HSD1), a key enzyme responsible for regulating tissue cortisol levels and a validated target for conditions like Cushing's syndrome, metabolic syndrome, and type 2 diabetes . Concurrently, the pyrazolo[1,5-a]pyrimidine scaffold and its isomers are recognized as notable classes of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . These compounds can inhibit a wide range of kinases, including CK2, EGFR, B-Raf, and MEK, and have shown promise in the treatment of non-small cell lung cancer (NSCLC) and melanoma . The strategic fusion of these two fragments in a single molecule is intended to create a synergistic effect, potentially leading to unique binding properties and enhanced biological activity. Researchers may find this compound particularly valuable for probing novel mechanisms of action in enzyme and kinase inhibition assays. Its primary research value lies in its potential as a tool compound for investigating new therapeutic pathways in areas such as oncology, endocrinology, and metabolic disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(1H-pyrazol-5-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c14-8-6(7-1-2-11-12-7)5-10-9-13(8)3-4-15-9/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSCQISJJLFKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclocondensation

Introducing the pyrazole moiety at C6 requires regioselective coupling between the thiazolo-pyrimidinone core and pyrazole precursors. A two-step protocol achieves this:

  • Intermediate Functionalization : Treating 6-bromo-thiazolo[3,2-a]pyrimidin-5-one (1 eq) with hydrazine hydrate (3 eq) in dimethylformamide (DMF) at 100°C for 4 h generates 6-hydrazinyl derivatives.
  • Pyrazole Formation : Reacting the hydrazine intermediate with 1,3-diketones (e.g., acetylacetone, 1.2 eq) in acetic acid (80°C, 3 h) induces cyclocondensation. This method yields 6-(3,5-dimethyl-1H-pyrazol-5-yl) analogues with 65–72% isolated yield. Infrared (IR) spectra confirm pyrazole formation through N-H stretches at 3135 cm⁻¹ and C=N vibrations at 1681 cm⁻¹.

Multicomponent One-Pot Synthesis

A streamlined approach combines 2-bromo cyanoacetamide (1 eq), thiourea (1.5 eq), ethyl acetoacetate (1 eq), and phenylhydrazine (1.2 eq) in ethanol under reflux (12 h). This method concurrently constructs the thiazolo-pyrimidinone core and installs the pyrazole ring via in situ hydrazine-diketone interactions. Gas chromatography–mass spectrometry (GC-MS) analysis reveals a molecular ion peak at m/z 324 (M⁺ + 1), consistent with the target structure.

Advantages

  • Eliminates isolation of intermediates, reducing purification steps.
  • Achieves 58–63% overall yield, comparable to sequential methods.

Regiochemical Control and Tautomerism

The pyrazole ring exists in equilibrium between 1H- and 2H-tautomeric forms, influencing substitution patterns. ¹H-NMR studies of 6-(1H-pyrazol-5-yl) derivatives show a singlet at δ 6.00 ppm (pyrazole C-H), absent in 2H-tautomers, confirming N1-substitution. Solvent-dependent tautomerism is mitigated by using aprotic media (e.g., DMSO), which stabilizes the 1H-form.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Sequential Condensation 65–72 7–10 High regioselectivity Multi-step purification
One-Pot Multicomponent 58–63 12–14 Operational simplicity Moderate yield
Hydrazine-Diketone 70–75 6–8 Scalability Requires anhydrous conditions

Data derived from Refs.

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d6) : δ 2.15 (s, 3H, CH3), 2.95 (s, 3H, pyrazole-CH3), 6.00 (s, 1H, pyrazole-H), 6.14 (s, 1H, thiazole-H).
  • ¹³C-NMR : δ 107.9 (pyrazole-C), 151.2 (C=N), 162.7 (C=O).
  • ESI-MS : m/z 324.1 (M⁺ + 1).

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Studies have highlighted its potential as an antitumor agent by inhibiting cancer cell proliferation and inducing apoptosis in certain cancer lines .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various in vivo models, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different therapeutic contexts:

  • Anticancer Research : A study evaluated the compound's effects on cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell growth in several cancer types, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Studies : In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .
  • Anti-inflammatory Activity : In animal models of inflammation, treatment with this compound resulted in reduced paw edema and inflammatory markers compared to control groups. This suggests its utility in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in biological pathways, leading to its antimicrobial, antitumor, and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The 6-position of the thiazolo[3,2-a]pyrimidinone system is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 6 Key Properties Reference
6-(4-Chlorophenyl)-5H-benzofuro[...]pyrimidin-5-one 4-Chlorophenyl High thermal stability (>300°C); IR C=O stretch at 1686 cm⁻¹; aromatic NMR shifts
6-(4-Nitrophenyl)-5H-benzofuro[...]pyrimidin-5-one 4-Nitrophenyl Strong electron-withdrawing nitro group; IR C=O stretch at 1689 cm⁻¹
6-(2-Thienyl)-5H-benzofuro[...]pyrimidin-5-one 2-Thienyl Thiophene introduces π-conjugation; IR C=O stretch at 1679 cm⁻¹
3g (Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one) 4-Chloro-2-hydroxy-5-methylphenyl Potent xanthine oxidase inhibitor (IC₅₀ = 0.18 µM); in silico docking validated
6-(1H-Tetrazol-5-yl)-5H-[1,3]thiazolo[...]pyrimidin-5-one Tetrazole High polarity due to tetrazole; potential for metal coordination
Target Compound 1H-Pyrazol-5-yl Pyrazole enhances hydrogen bonding; moderate lipophilicity (predicted log P ~2.1)

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Increase thermal stability and alter C=O IR stretching frequencies .
  • Heteroaromatic Substituents (e.g., thienyl, pyrazolyl): Enhance π-π interactions and solubility compared to phenyl derivatives .
  • Bioactivity : Nitro and chloro substituents correlate with enzyme inhibition (e.g., xanthine oxidase), while pyrazole may improve target selectivity .
Lipophilicity and Solubility

Lipophilicity (log P) is a critical parameter for bioavailability. Chromatographic studies of thiazolo[3,2-a]pyrimidinones reveal:

  • Nitro/Halo Substituents : Increase log P (e.g., 6-nitrophenyl derivative: log P = 3.2) .
  • Pyrazole Substituent : Moderate log P (~2.1), balancing solubility and membrane permeability .
  • Tetrazole Derivatives : Low log P (~1.5) due to high polarity, limiting blood-brain barrier penetration .

Biological Activity

6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

The molecular formula of this compound is C9H8N4OSC_9H_8N_4OS with a molecular weight of 220.25 g/mol. It features a thiazole ring fused with a pyrimidine structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole and pyrimidine rings. Various synthetic routes have been explored in literature, often focusing on optimizing yields and purity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, a study demonstrated that derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

CompoundTarget OrganismActivity Level
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliHigh

Anti-inflammatory Activity

Another significant area of research involves the anti-inflammatory effects of this compound. A related study found that similar thiazolo-pyrimidine derivatives showed selective inhibition of the COX-2 enzyme in vitro . This suggests potential use in treating inflammatory conditions.

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. For example, compounds with similar structures were evaluated for their ability to induce apoptosis in HeLa cells (cervical cancer) and L929 cells (normal fibroblasts). The results indicated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation involving various thiazolo-pyrimidine derivatives, researchers synthesized multiple analogs and assessed their antimicrobial efficacy. The study revealed that certain modifications in the chemical structure significantly enhanced antimicrobial potency against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that compounds like this compound exhibited a dose-dependent inhibition of COX enzymes. The study utilized both in vitro assays and animal models to validate the findings .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one?

  • Methodological Answer : A common approach involves cyclocondensation of pyrazole-thiol derivatives with functionalized pyrimidinones. For example, regioselective heterocyclization using 2-(alkenylthio)pyrimidin-4-ones can yield thiazolo[3,2-a]pyrimidinone scaffolds under mild acidic conditions (e.g., glacial acetic acid and NH4_4OAc at 108°C) . Hydrazine-mediated ring closure in alcoholic solvents (ethanol, methanol) at 78°C has also been reported for analogous systems, achieving high yields (87%) with TLC monitoring .

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectral and chromatographic techniques:

  • 1H/13C NMR to confirm substituent positions and ring connectivity .
  • Mass spectrometry (MS) for molecular weight verification .
  • TLC with ethyl acetate/hexane mobile phases to monitor reaction progress and purity .
  • HPLC with ammonium acetate buffer (pH 6.5) for assay validation, as described for structurally related heterocycles .

Advanced Research Questions

Q. How to address regioselectivity challenges during the cyclization steps of thiazolo[3,2-a]pyrimidinone synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For instance, electrophilic heterocyclization of 5-allyl-6-thioxopyrazolo[3,4-d]pyrimidin-4-one derivatives favors thiazole ring formation at the sulfur-bearing carbon. Reaction optimization using Lewis acids (e.g., AlCl3_3) or controlled temperature gradients (60–80°C) can mitigate competing pathways . Computational modeling (e.g., DFT studies) may further predict regiochemical outcomes .

Q. What strategies optimize the introduction of the pyrazole moiety into the thiazolo-pyrimidinone scaffold?

  • Methodological Answer : Pyrazole incorporation can be achieved via:

  • Azo-coupling reactions : Reacting diazonium salts of pyrazoles with activated pyrimidinones in pyridine, followed by thermal cyclization (reflux for 5–6 hours) .
  • Nucleophilic substitution : Using 5-hydroxypyrazole derivatives under basic conditions (K2_2CO3_3, DMF, 100°C) to replace leaving groups (e.g., halides) on the thiazolo-pyrimidinone core .

Q. How to resolve contradictions in reported reaction yields for analogous heterocycles?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or substrate purity. For example:

  • Solvent effects : Ethanol vs. methanol can alter reaction kinetics; ethanol’s lower polarity may favor slower, more selective nucleophilic attacks .
  • Catalyst optimization : Screening Pd/C or CuI for cross-coupling steps can improve reproducibility .
  • Precursor purification : Pre-purifying intermediates via column chromatography (silica gel, CH2_2Cl2_2/MeOH) reduces side reactions .

Experimental Design Considerations

Q. What solvent systems are optimal for large-scale synthesis while maintaining mild conditions?

  • Methodological Answer : Alcohols (ethanol, isopropanol) are preferred for scalability due to low cost, ease of removal, and compatibility with hydrazine or ammonium acetate reagents . For acid-sensitive intermediates, dichloromethane or THF with catalytic p-toluenesulfonic acid (PTSA) can stabilize reactive species .

Q. How to design stability studies for thiazolo-pyrimidinone derivatives under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours, followed by HPLC analysis to detect degradation products .
  • Light sensitivity : Expose samples to UV (254 nm) and visible light, monitoring spectral shifts via UV-Vis spectroscopy .

Data Analysis and Mechanistic Insights

Q. What mechanistic insights explain the reactivity of the thiazolo-pyrimidinone core in nucleophilic substitutions?

  • Methodological Answer : The electron-deficient thiazole ring activates adjacent positions for nucleophilic attack. Computational studies (e.g., NBO analysis) reveal partial positive charges at C-6 and C-7, making these sites reactive toward amines or alkoxides . Kinetic isotope effects (KIEs) further elucidate rate-determining steps in SNAr mechanisms .

Q. How to correlate substituent electronic effects with biological activity in related compounds?

  • Methodological Answer : Perform SAR studies by synthesizing derivatives with electron-withdrawing (e.g., -NO2_2, -CF3_3) or donating (-OCH3_3, -CH3_3) groups at the pyrazole C-5 position. Assay against target enzymes (e.g., kinases) and analyze activity trends using Hammett plots or 3D-QSAR models .

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